2-Fluorophenethylamine

Catalog No.
S709596
CAS No.
52721-69-4
M.F
C8H10FN
M. Wt
139.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenethylamine

CAS Number

52721-69-4

Product Name

2-Fluorophenethylamine

IUPAC Name

2-(2-fluorophenyl)ethanamine

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

InChI

InChI=1S/C8H10FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2

InChI Key

RIKUOLJPJNVTEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCN)F

Canonical SMILES

C1=CC=C(C(=C1)CCN)F
  • Synthesis of other molecules: Due to its chemical structure, 2-FEA can be a building block for the synthesis of more complex molecules. For instance, research has described its use in the creation of specific acrylates []. These acrylates may have potential applications in various fields, but further study is needed.

2-Fluorophenethylamine is an organic compound with the molecular formula C8H10FN\text{C}_8\text{H}_{10}\text{FN}. It is a derivative of phenethylamine, characterized by the substitution of a fluorine atom at the second carbon of the ethylamine chain. This compound exhibits unique chemical properties due to the presence of the fluorine atom, which can influence both its reactivity and biological interactions. The compound is also known by its CAS number 52721-69-4 and has a molecular weight of approximately 139.17 g/mol .

, including:

  • Oxidation: The amine group can be oxidized to yield nitro derivatives or other oxidized forms. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions, often facilitated by nucleophilic substitution reactions .

Major Products

The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield nitro derivatives while reduction can produce various amine compounds.

2-Fluorophenethylamine has been studied for its potential biological activity, particularly its interaction with trace amine-associated receptor 1 (TAAR1). This compound regulates monoamine neurotransmission by binding to TAAR1 and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. Such interactions lead to increased concentrations of monoamines in the synaptic cleft, which is significant for neurotransmission processes .

Pharmacokinetics

The metabolism of 2-fluorophenethylamine is similar to that of phenethylamine, primarily involving monoamine oxidase B and aldehyde dehydrogenase pathways, which convert it into phenylacetic acid.

Several synthetic routes exist for producing 2-fluorophenethylamine:

  • Fluorination Reaction: One common method involves the reaction of mandelonitrile with diethylaminosulfur trifluoride in dry dichloromethane at low temperatures (0°C) to introduce the fluorine atom effectively.
  • General Synthetic Approaches: Other methods may include various fluorination techniques under controlled conditions to ensure high purity and yield .

2-Fluorophenethylamine finds applications in multiple fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Biological Research: Investigated for its potential therapeutic applications, particularly in developing new pharmaceuticals targeting neurotransmission.
  • Industrial Uses: Employed in producing specialty chemicals and materials due to its unique properties .

Research into the interactions of 2-fluorophenethylamine with biological systems has highlighted its role in modulating neurotransmitter levels. Its binding affinity for TAAR1 suggests potential implications in pharmacology, particularly concerning mood regulation and neurological disorders .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-fluorophenethylamine:

Compound NameDescription
PhenethylamineThe parent compound without fluorine substitution.
2-Fluoro-1-phenylethan-1-amineA related compound with a different substitution pattern.
FluoroamphetamineAnother fluorinated derivative known for stimulant properties.

Uniqueness

The uniqueness of 2-fluorophenethylamine lies in its specific fluorine substitution at the second carbon, which significantly affects its chemical reactivity and biological activity compared to its analogs. This characteristic distinguishes it from both phenethylamine and other substituted derivatives, influencing its potential applications in medicinal chemistry and neuropharmacology .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (93.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluorophenethylamine

Dates

Modify: 2023-08-15

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